
2-Allyl-4-methyl-1-phenylpyrazolidin-3-one
Overview
Description
2-Allyl-4-methyl-1-phenylpyrazolidin-3-one is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . This compound is known for its unique structure, which includes an allyl group, a methyl group, and a phenyl group attached to a pyrazolidinone ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Allyl-4-methyl-1-phenylpyrazolidin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-methyl-1-phenylpyrazolidin-3-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
2-Allyl-4-methyl-1-phenylpyrazolidin-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The allyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
2-Allyl-4-methyl-1-phenylpyrazolidin-3-one is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Allyl-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Allyl-4-methyl-1-phenylpyrazolidin-3-one can be compared with other similar compounds, such as:
4-Methyl-1-phenylpyrazolidin-3-one: Lacks the allyl group, which may result in different chemical reactivity and biological activity.
This compound derivatives: These compounds may have additional functional groups that modify their properties and applications.
Other pyrazolidinone derivatives: Compounds with different substituents on the pyrazolidinone ring can exhibit varying chemical and biological properties.
Properties
IUPAC Name |
4-methyl-1-phenyl-2-prop-2-enylpyrazolidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-9-14-13(16)11(2)10-15(14)12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACBSODMRGHSTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(N(C1=O)CC=C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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